Methyl 6-(dimethylamino)-2-methylnicotinate

Description

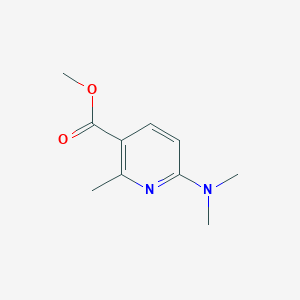

Methyl 6-(dimethylamino)-2-methylnicotinate is a nicotinic acid derivative characterized by a dimethylamino group at the 6-position and a methyl ester at the 2-position of the pyridine ring. For instance, 6-(dimethylamino)-2-methylnicotinic acid (CAS 196100-87-5) shares the same substituents but in the carboxylic acid form . The methyl ester variant likely exhibits enhanced lipophilicity compared to the acid, influencing its solubility and reactivity. Such compounds are often intermediates in pharmaceutical synthesis, particularly for anti-inflammatory or analgesic agents, as seen in analogs like ethyl-6-(6-methoxynaphthalen-2-yl)-2-methyl nicotinate (compound 5 in ) .

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 6-(dimethylamino)-2-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C10H14N2O2/c1-7-8(10(13)14-4)5-6-9(11-7)12(2)3/h5-6H,1-4H3 |

InChI Key |

ZKVJGWQBEAUKHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(dimethylamino)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with dimethylamine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized to reduce waste and improve efficiency, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(dimethylamino)-2-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(dimethylamino)-2-methylnicotinate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 6-(dimethylamino)-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, facilitating various biochemical reactions. The compound may modulate enzymatic activity or receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Insights:

- Reactivity : The methyl ester group at the 2-position improves stability compared to carboxylic acids but may hydrolyze under strongly acidic or alkaline conditions .

- Safety: Compounds with amino groups (e.g., dimethylamino) may require respiratory protection during handling, as seen in 2-amino-6-methylnicotinonitrile .

Biological Activity

Methyl 6-(dimethylamino)-2-methylnicotinate (MDMN) is a compound belonging to the class of nicotinate derivatives, characterized by a unique structure that enhances its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

MDMN features a dimethylamino group and a methyl group attached to a nicotinate backbone. The presence of the dimethylamino moiety increases its lipophilicity, enhancing its ability to interact with biological membranes and molecular targets.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 220.27 g/mol

Research indicates that MDMN interacts with specific enzymes and receptors, modulating their activity. The dimethylamino group is crucial for increasing binding affinity to these targets, which may lead to various pharmacological effects.

Potential Mechanisms:

- Enzyme Modulation : MDMN may influence enzymatic activities by binding to active sites or allosteric sites on enzymes.

- Receptor Interaction : The compound could interact with neurotransmitter receptors, potentially affecting signaling pathways involved in various physiological processes.

Biological Activity

MDMN has been investigated for several biological activities, including:

- Antimicrobial Properties : Studies have shown that MDMN exhibits significant antimicrobial activity against various pathogens, suggesting potential use as an antibacterial agent.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in preclinical models, indicating its potential in treating inflammatory conditions.

- Anticancer Activity : Preliminary research suggests that MDMN may possess anticancer properties, warranting further investigation into its efficacy against different cancer cell lines.

Data Summary

The following table summarizes the biological activities and findings related to MDMN:

Case Studies

-

Antimicrobial Activity Study :

A study evaluated the antimicrobial efficacy of MDMN against several bacterial strains. The results indicated that MDMN had a minimum inhibitory concentration (MIC) ranging from 1.95 µg/mL to 7.81 µg/mL against various pathogens, highlighting its potential as an effective antimicrobial agent. -

Anti-inflammatory Research :

In an experimental model of inflammation, MDMN was shown to significantly decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that MDMN could be beneficial in managing inflammatory diseases. -

Cancer Cell Proliferation Inhibition :

Research involving cancer cell lines demonstrated that MDMN inhibited cell proliferation with IC50 values indicating moderate effectiveness. Further studies are needed to elucidate the specific pathways involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.